N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide
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Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide is a complex organic compound with the molecular formula C25H22N2O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Benzoylation: The tetrahydroquinoline core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Isoxazole formation: The isoxazole ring is formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Coupling: Finally, the benzoylated tetrahydroquinoline is coupled with the isoxazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrahydroquinoline or isoxazole rings.
Reduction: Reduced forms of the benzoyl group or the isoxazole ring.
Substitution: Substituted derivatives at the benzoyl group or the isoxazole ring.
Scientific Research Applications
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide
Uniqueness
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide is unique due to its specific combination of the tetrahydroquinoline core, benzoyl group, and isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide (commonly referred to as the compound ) is a synthetic derivative of tetrahydroquinoline and isoxazole that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C25H24N2O4 with a molecular weight of approximately 416.5 g/mol. Its structure features a tetrahydroquinoline core linked to a benzoyl moiety and an isoxazole carboxamide group. The compound's structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C25H24N2O4 |
Molecular Weight | 416.5 g/mol |
LogP | 4.0469 |
Polar Surface Area | 61.62 Ų |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 7 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the tetrahydroquinoline core.
- Introduction of the benzoyl group.
- Coupling with the isoxazole derivative.
This multi-step synthesis allows for the fine-tuning of substituents, which can significantly affect biological activity.
Antifungal Activity
Research has demonstrated that derivatives of tetrahydroquinoline exhibit significant antifungal properties. For instance, a related compound showed excellent fungicidal activity against Valsa mali and Sclerotinia sclerotiorum, with effective concentrations (EC50) lower than those of commercial fungicides like flutolanil . While specific data on the compound is limited, its structural analogs suggest potential antifungal efficacy.
Insecticidal Activity
The compound's structural features may also confer insecticidal properties. Studies have identified related compounds that demonstrate larvicidal activity against Aedes aegypti, a vector for several viral diseases . The presence of specific substituents on the aromatic rings has been linked to enhanced biological activity.
Case Studies and Research Findings
- Fungicidal Activity : A study synthesized various N-substituted benzoyl-tetrahydroquinoline carboxamides and tested their antifungal properties, finding some compounds exhibited superior activity compared to established fungicides .
- Insecticidal Efficacy : Research into related compounds indicated promising results against mosquito larvae, with specific derivatives showing low LC50 values, suggesting potential for development as insecticides .
- Toxicity Assessments : Toxicological evaluations are crucial for assessing the safety profile of these compounds. For instance, certain derivatives were tested for cytotoxicity against human cells and showed no significant adverse effects at high concentrations .
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-14-18(13-22-27-14)20(25)23-17-10-9-15-8-5-11-24(19(15)12-17)21(26)16-6-3-2-4-7-16/h2-4,6-7,9-10,12-13H,5,8,11H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEWNTFTPRXNPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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